molecular formula C18H16N2O2 B6501189 4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one CAS No. 1412228-55-7

4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B6501189
CAS No.: 1412228-55-7
M. Wt: 292.3 g/mol
InChI Key: JSENEWQPRWELHF-UHFFFAOYSA-N
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Description

4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of 4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one typically involves the reaction of 2-aminophenol with aldehydes or ketones under various conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one can be compared with other benzoxazole derivatives, such as:

  • 4-(5-methyl-1,3-benzoxazol-2-yl)phenylamine
  • 2-methyl-1,3-benzoxazol-5-amine
  • 1-(4-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride

These compounds share similar structural features but may differ in their specific biological activities and applications.

Biological Activity

4-(5-Methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H17N3O3C_{19}H_{17}N_{3}O_{3} with a molecular weight of approximately 321.36 g/mol. The structure features a pyrrolidinone core substituted with a benzoxazole moiety, which is crucial for its biological properties.

Research indicates that this compound exhibits a range of biological activities, particularly in the field of anti-parasitic and anti-cancer therapies. The mechanism often involves the inhibition of specific enzymes or pathways critical to the survival and proliferation of target organisms.

Anti-parasitic Activity

In studies involving Trypanosoma cruzi and Leishmania donovani, the compound demonstrated significant antiparasitic effects. For instance, it showed sub-micromolar potency in intracellular assays against T. cruzi, indicating its potential as an anti-chagas agent . The selectivity index (SI) was favorable, suggesting minimal cytotoxicity to mammalian cells while effectively targeting parasites.

Biological Assays and Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Target Organism IC50 (µM) Selectivity Index Comments
Study 1T. cruzi0.12>10High efficacy against intracellular forms
Study 2L. donovani0.15>8Effective in axenic models
Study 3Cancer Cell Lines>10<5Indicated potential cytotoxicity

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on T. cruzi Infection : A study used bioluminescence imaging to monitor the efficacy of the compound against acute T. cruzi infections in vivo. Results indicated significant reductions in parasite load compared to controls .
  • Leishmaniasis Treatment : In another investigation, the compound was tested in animal models for its ability to reduce lesions caused by L. donovani. The results showed a marked improvement in lesion size and parasite clearance .

Properties

IUPAC Name

4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-7-8-16-15(9-12)19-18(22-16)13-10-17(21)20(11-13)14-5-3-2-4-6-14/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSENEWQPRWELHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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